molecular formula C15H14N2O2 B1401520 ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate CAS No. 753478-35-2

ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate

Cat. No. B1401520
M. Wt: 254.28 g/mol
InChI Key: DVJMQRJMILTAAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate can be achieved through several methods. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Another method involves the enzymatic approach (Novozym 435) for transesterification to synthesize pyrrole esters . The optimized conditions were set as molar ratio of 5:1 (methyl 1H-pyrrole-2-carboxylate/ benzyl alcohol, 1a/2a), Novozym 435 of 6 mg/mL, stirrer speed of 150 r/min, molecular sieves of 1 g, 50 °C reaction temperature, and a 24 h reaction time in n-Hexane leading to a high yield of 92% .


Molecular Structure Analysis

The molecular structure of ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate is characterized by the presence of a pyrrole ring, a benzyl group, a cyano group, and an ethyl ester group. The exact structure can be determined using various spectroscopic techniques.


Chemical Reactions Analysis

Pyrrole derivatives like ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate are known to undergo a variety of chemical reactions. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Heterocyclic System Formation

The compound Ethyl 1-Benzyl-3-Cyano-1H-Pyrrole-2-Carboxylate is utilized in the formation of complex heterocyclic systems. For instance, Dmitriev et al. (2014) explored its reaction with malononitrile and pyrazolone, leading to the formation of spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles], a type of heterocyclic system. This reaction represents the first example of three-component spiro heterocyclization of substituted 1H-pyrrole-2,3-diones with malononitrile and five-membered heterocyclic enol, underlining the compound's significance in creating complex molecular structures (Dmitriev, Silaichev, Melyukhin, & Maslivets, 2014).

Role in Microwave-Accelerated Synthesis

In another study, Regourd et al. (2006) demonstrated the use of ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate in microwave-accelerated synthesis. This approach efficiently produced benzyl 3,5-dimethyl-pyrrole-2-carboxylate, a valuable pyrrole in porphyrin and dipyrromethene synthesis. The use of microwave energy in this context highlights the compound's adaptability to innovative synthesis techniques (Regourd, Comeau, Beshara, & Thompson, 2006).

Spectroscopy and Quantum Chemical Analysis

Ethyl 1-Benzyl-3-Cyano-1H-Pyrrole-2-Carboxylate is also subject to extensive spectroscopic and quantum chemical analysis. Singh et al. (2013) synthesized a novel hydrazide-hydrazone of pyrrole using this compound and conducted a thorough analysis using various spectroscopic methods and quantum chemical calculations. This study sheds light on the compound's potential in forming new materials and its behavior under different analytical techniques (Singh, Kumar, Tiwari, & Rawat, 2013).

Solvent-Free Synthesis Applications

The compound's role in solvent-free synthesis methods is another significant application. Khajuria et al. (2013) reported the synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation. This process emphasizes the environmentally friendly aspect of using ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate in chemical synthesis (Khajuria, Saini, & Kapoor, 2013).

Antibacterial and Antifungal Research

Interestingly, this compound also finds applications in the development of antimicrobial agents. Research conducted by Massa et al. (1990) synthesized derivatives of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid, testing them as potential antifungal and antibacterial agents. Although the specific focus was not directly on ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate, the study highlights its broader relevance in medicinal chemistry (Massa, di Santo, Mai, Botta, Artico, Panico, & Simonetti, 1990).

Future Directions

Pyrrole esters, which could be characterized by special aromatic organoleptic qualities, have found use in bioactive compounds . As a result, making pyrrole esters has garnered more interest . Thus, there has been a growing interest in preparing pyrrole esters. Future research could focus on exploring this skeleton to its maximum potential against several diseases or disorders .

properties

IUPAC Name

ethyl 1-benzyl-3-cyanopyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-2-19-15(18)14-13(10-16)8-9-17(14)11-12-6-4-3-5-7-12/h3-9H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJMQRJMILTAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN1CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80824680
Record name Ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80824680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate

CAS RN

753478-35-2
Record name Ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80824680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (2E,4E,6E)-diethyl 3,6-dicyano-2,7-dihydroxyocta-2,4,6-trienedioate (18 g, 58.8 mmol) in N,N-Dimethylformamide (DMF) (100 mL) and Ethyl acetate (100 mL), was treated with benzylamine (15.44 mL, 141 mmol) and the resultant was heated at 95° C. for 3 hours. The dark mixture was concentrated and purified on silica gel (0-70% ethyl acetate/hexanes) to afford ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate (8.7 g, 34.1 mmol, 60% yield) as a white solid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.25-7.45 (m, 3H) 7.11-7.16 (m, 2H) 6.84-6.87 (m, 1H) 6.53-6.58 (m, 1H) 5.59 (s, 2H) 4.37 (q, J=7.04 Hz, 2H) 1.40 (t, J=7.13 Hz, 3H); LCMS (m/z) ES+=255 (M+1).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
15.44 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DA Berry - 1988 - search.proquest.com
… The most effecient route to the target compound was to begin with ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate (9).5 Compound 9 was, in seven steps, converted to 1 -benzyl-2-…
Number of citations: 1 search.proquest.com

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